Comparative Bioactivity: Absence of Glucose Uptake Activity in Pterosin I vs. the AMPK-Activating Profile of Pterosin A
In a direct, cross-study comparison, Pterosin I demonstrates a complete lack of activity in an intestinal glucose uptake assay, a key model for anti-diabetic potential, unlike the well-characterized analog Pterosin A. This functional divergence is critical for SAR studies [1]. In the same study, Pterosin A has been shown to activate AMPK and promote glucose uptake [2].
| Evidence Dimension | Anti-diabetic activity in vitro (Glucose Uptake) |
|---|---|
| Target Compound Data | Inactive at 300 µM |
| Comparator Or Baseline | Pterosin A: Active (AMPK activator, promotes glucose uptake) [2] |
| Quantified Difference | Qualitative difference: Pterosin I is inactive, while Pterosin A is active. |
| Conditions | Intestinal glucose uptake assay in Caco-2 cells [1]. |
Why This Matters
This negative data is essential for researchers to avoid mischaracterizing Pterosin I as an anti-diabetic agent and to correctly assign glucose-uptake activity to specific structural motifs within the pterosin family.
- [1] Mohammad, R. H., Nur-e-Alam, M., Lahmann, M., Parveen, I., Tizzard, G. J., Coles, S. J., ... & Thoss, V. (2016). Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome. Phytochemistry, 128, 82-94. View Source
- [2] Hsu, F. L., Liu, S. H., & Uang, B. J. (2011). Use of pterosin compounds for treating diabetes and obesity. European Patent EP2389171B1. View Source
